Methyl 3-formyl-1H-indazole-5-carboxylate
Overview
Description
Methyl 3-formyl-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a formyl group at the 3-position and a carboxylate ester at the 5-position of the indazole ring, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
Methyl 3-formyl-1H-indazole-5-carboxylate is a derivative of indazole . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in diseases such as cancer .
Mode of Action
It is known that indazole derivatives can bind with high affinity to multiple receptors . This binding can lead to the inhibition, regulation, and/or modulation of the target kinases .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those involving the target kinases. The inhibition, regulation, and/or modulation of these kinases can affect various cellular processes and pathways, leading to changes in cell behavior .
Result of Action
The result of the action of this compound would depend on its specific targets and the pathways it affects. Given its potential role in inhibiting, regulating, and/or modulating kinases, it could potentially have effects on cell behavior and could be involved in the treatment of diseases such as cancer .
Action Environment
The action of this compound can be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules in the environment . These factors could influence the compound’s stability, its ability to reach its target sites, and its overall efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formyl-1H-indazole-5-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized via cyclization reactions involving hydrazines and ketones or aldehydes. For instance, the Fischer indole synthesis is a common method where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indazole ring.
Esterification: The carboxylate ester at the 5-position can be introduced via esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Methyl 3-formyl-1H-indazole-5-carboxylate can undergo oxidation reactions, where the formyl group is oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Grignard reagents or organolithium compounds for nucleophilic addition to the formyl group.
Major Products
Oxidation: Methyl 3-carboxy-1H-indazole-5-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1H-indazole-5-carboxylate.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 3-formyl-1H-indazole-5-carboxylate is used as an intermediate in the synthesis of more complex indazole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential therapeutic agents. Indazole derivatives have shown promise in treating various conditions, including cancer, inflammation, and infectious diseases .
Industry
In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-5-carboxylate: Lacks the formyl group at the 3-position.
3-Formyl-1H-indazole: Lacks the carboxylate ester at the 5-position.
Methyl 3-formyl-1H-indole-5-carboxylate: Contains an indole ring instead of an indazole ring.
Uniqueness
Methyl 3-formyl-1H-indazole-5-carboxylate is unique due to the presence of both the formyl and carboxylate ester groups, which confer distinct reactivity and biological activity
Properties
IUPAC Name |
methyl 3-formyl-2H-indazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNIOVVZBFNGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(NN=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650581 | |
Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797804-50-3 | |
Record name | Methyl 3-formyl-2H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650581 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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